Cas no 1556-08-7 (chlorocyclooctane)
chlorocyclooctane Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctane, chloro-
- chlorocyclooctane
- 4VW859HZ85
- BAA55608
- DTXSID90165915
- AKOS009235406
- NS00025052
- EN300-1262741
- 1556-08-7
- SCHEMBL612570
- EINECS 216-309-0
- MFCD00021677
- Chlorocylooctane
- chloro-cyclooctane
- CS-0232089
-
- Inchi: 1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2
- InChI Key: LDOZEEFSUYHNPM-UHFFFAOYSA-N
- SMILES: ClC1CCCCCCC1
Computed Properties
- Exact Mass: 146.08635
- Monoisotopic Mass: 146.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 63
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 0.95
- Boiling Point: 200.5°Cat760mmHg
- Flash Point: 64°C
- Refractive Index: 1.454
- PSA: 0
chlorocyclooctane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1262741-50mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
| Enamine | EN300-1262741-100mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 100mg |
$152.0 | 2023-10-02 | |
| Enamine | EN300-1262741-250mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 250mg |
$216.0 | 2023-10-02 | |
| Enamine | EN300-1262741-500mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 500mg |
$407.0 | 2023-10-02 | |
| Enamine | EN300-1262741-1000mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 1000mg |
$528.0 | 2023-10-02 | |
| Enamine | EN300-1262741-2500mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 2500mg |
$1034.0 | 2023-10-02 | |
| Enamine | EN300-1262741-5000mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 5000mg |
$1530.0 | 2023-10-02 | |
| Enamine | EN300-1262741-10000mg |
chlorocyclooctane |
1556-08-7 | 95.0% | 10000mg |
$2269.0 | 2023-10-02 | |
| Enamine | EN300-1262741-0.05g |
chlorocyclooctane |
1556-08-7 | 95% | 0.05g |
$101.0 | 2023-07-06 | |
| Enamine | EN300-1262741-0.1g |
chlorocyclooctane |
1556-08-7 | 95% | 0.1g |
$152.0 | 2023-07-06 |
chlorocyclooctane Related Literature
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Ufuk Nusret Karavaizoglu,Emine Salamci New J. Chem. 2020 44 17976
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2. 951. Alkenylation with lithium alkenyls. Part XIV. Syntheses in the cyclooctene seriesE. A. Braude,W. F. Forbes,B. F. Gofton,R. P. Houghton,E. S. Waight J. Chem. Soc. 1957 4711
Additional information on chlorocyclooctane
Chlorocyclooctane: A Comprehensive Overview
Chlorocyclooctane (CAS No. 1556-08-7) is a cyclic alkyl halide with the molecular formula C8H15Cl. This compound belongs to the family of cycloalkanes, specifically the cyclooctane series, where one of the hydrogen atoms is replaced by a chlorine atom. Chlorocyclooctane is a saturated hydrocarbon derivative, and its structure consists of an eight-membered ring with a single chlorine substituent. The compound is widely studied in organic chemistry due to its unique properties and potential applications in various fields.
The synthesis of chlorocyclooctane can be achieved through several methods, including the chlorination of cyclooctane using chlorine gas under specific conditions. Recent studies have explored alternative routes, such as radical-mediated chlorination, which offers better control over the substitution pattern and higher yields. These advancements have been documented in various chemical journals, highlighting the growing interest in optimizing the production of chlorocyclooctane for industrial applications.
One of the most notable properties of chlorocyclooctane is its thermal stability. Unlike smaller cyclic compounds, such as cyclopentane or cyclohexane, chlorocyclooctane exhibits greater resistance to thermal decomposition due to its larger ring size. This characteristic makes it a promising candidate for use in high-temperature applications, such as heat-resistant polymers or lubricants. Recent research has also focused on the mechanical properties of polymers derived from chlorocyclooctane, revealing enhanced tensile strength and flexibility compared to traditional materials.
In terms of chemical reactivity, chlorocyclooctane behaves similarly to other alkyl chlorides but with some unique nuances due to its cyclic structure. It undergoes nucleophilic substitution reactions efficiently, particularly under polar conditions, making it a valuable intermediate in organic synthesis. For instance, it can be used as a precursor for producing various cyclic ethers or esters through elimination or substitution reactions. The versatility of chlorocyclooctane in organic transformations has been extensively explored in recent years, with researchers developing novel synthetic pathways that leverage its reactivity.
The environmental impact of chlorocyclooctane has also been a topic of interest in contemporary studies. While it is not classified as a hazardous substance under standard conditions, its degradation pathways and bioaccumulation potential are being investigated to ensure sustainable practices in its production and use. Recent findings suggest that chlorocyclooctane undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to other alkyl halides. These insights are crucial for developing eco-friendly industrial processes that minimize environmental footprint.
From an application standpoint, chlorocyclooctane finds utility in several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of complex molecules with cyclic frameworks. Its ability to participate in ring-opening reactions makes it invaluable for constructing bioactive compounds with potential therapeutic applications. Additionally, chlorocyclooctane is employed in the production of advanced materials, such as high-performance adhesives and sealants, where its thermal stability and mechanical properties are highly advantageous.
Recent breakthroughs in nanotechnology have also brought chlorocyclooctane into focus as a potential precursor for synthesizing nanostructured materials. Researchers have demonstrated that by carefully controlling reaction conditions, it is possible to generate nanoscale polymers or films with tailored properties using chlorocyclooctane as a building block. These developments underscore the compound's versatility and expanding role in cutting-edge scientific research.
In conclusion, chlorocyclooctane (CAS No. 1556-08-7) is a versatile compound with a rich chemical profile and diverse applications across multiple disciplines. Its unique combination of thermal stability, reactivity, and structural flexibility makes it an attractive target for both academic and industrial investigations. As ongoing research continues to uncover new insights into its properties and potential uses, chlorocyclooctane is poised to play an increasingly important role in advancing modern chemistry and materials science.
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